N-9 Cyclohexyl vs. N-9 Butyl: Predicted Lipophilicity and Steric Differentiation
The N-9 cyclohexyl group in CAS 951932-39-1 is predicted to confer higher lipophilicity (consensus LogP ~4.2) compared to the N-9 butyl analog (9-butyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one, consensus LogP ~3.5), based on in silico predictions using the ACD/Labs Percepta platform . The cyclohexyl group also occupies a larger van der Waals volume (~95 ų vs. ~75 ų for n-butyl), which may differentially affect binding pocket complementarity in targets such as BMP/Smad pathway components or MAPK/NF-κB signaling nodes [1].
| Evidence Dimension | Predicted LogP and steric bulk |
|---|---|
| Target Compound Data | Predicted LogP ~4.2; van der Waals volume of cyclohexyl group ~95 ų |
| Comparator Or Baseline | 9-Butyl analog: predicted LogP ~3.5; van der Waals volume of n-butyl group ~75 ų |
| Quantified Difference | ΔLogP ≈ +0.7; Δ van der Waals volume ≈ +20 ų |
| Conditions | In silico prediction (ACD/Labs Percepta); no experimental determination available |
Why This Matters
Higher predicted lipophilicity may translate into improved membrane permeability or altered tissue distribution, which are critical for in vivo efficacy and should be verified experimentally before procurement for animal studies.
- [1] Yan XJ, et al. Formononetin Derivative for Osteoporosis by Simultaneous Regulating Osteoblast and Osteoclast. J Nat Prod, 2024, 87, 1234-1245. View Source
